![molecular formula C14H14F3N3O B1419258 3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile CAS No. 1050910-31-0](/img/structure/B1419258.png)
3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile
Overview
Description
3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile is a chemical compound with the CAS Number: 1050910-31-0 . It has a molecular weight of 297.28 and its molecular formula is C14H14F3N3O .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H14F3N3O/c15-14(16,17)10-4-5-12(19-9-10)11(8-18)13(21)20-6-2-1-3-7-20/h4-5,9,11H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would depend on the specific conditions and may not be readily available without experimental data.Scientific Research Applications
Antiviral Activities
Piperidine derivatives have been reported to display prominent antiviral activities, particularly as HIV reverse transcriptase inhibitors. Some isatin derivatives, which are structurally related to the compound , have shown IC 50 values of 12.50 and 15.00 µM, indicating significant potential in this area .
Synthesis Processes
The compound has been involved in various synthesis processes, including the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These processes are crucial for creating complex molecules for further pharmaceutical applications .
Drug Discovery
The piperidine nucleus, a part of the compound’s structure, is significant in drug discovery. It is present in many biologically active compounds and medications, playing essential roles within the human body .
Crystallography
Crystallographic studies involving piperidine derivatives help understand molecular structures and interactions, which is vital for designing drugs with specific target bindings .
Chemical Reactions
The compound is used in various chemical reactions as a reagent or intermediate, contributing to the synthesis of more complex molecules with potential therapeutic applications .
Biological Qualities
Piperidine derivatives are known for their biological qualities, including their roles in nature and medicinal properties. They are ubiquitous in many natural substances and therapeutic agents .
properties
IUPAC Name |
3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)10-4-5-12(19-9-10)11(8-18)13(21)20-6-2-1-3-7-20/h4-5,9,11H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDMNOQCYGFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C#N)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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